3,6-Dichloro-2-(trichloromethyl)pyridine

Beschreibung

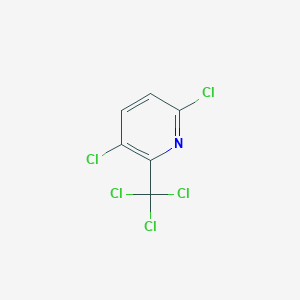

3,6-Dichloro-2-(trichloromethyl)pyridine (CAS: 1817-13-6) is a polychlorinated pyridine derivative with the molecular formula C₆H₂Cl₅N and a molecular weight of 265.34 g/mol . Its structure features chlorine atoms at the 3- and 6-positions and a trichloromethyl (-CCl₃) group at the 2-position. The compound exhibits high lipophilicity (logP = 3.72), contributing to its environmental persistence .

Structure

2D Structure

Eigenschaften

IUPAC Name |

3,6-dichloro-2-(trichloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl5N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFCRQNUHFSUNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027439 | |

| Record name | 3,6-Dichloro-2-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | Pyridine, 3,6-dichloro-2-(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1817-13-6 | |

| Record name | 3,6-Dichloro-2-(trichloromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1817-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichloro-2-(trichloromethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3,6-dichloro-2-(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-Dichloro-2-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 3,6-dichloro-2-(trichloromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-DICHLORO-2-(TRICHLOROMETHYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8X59A4IFQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Vapor-Phase Chlorination with Type L Zeolite Catalysts

The vapor-phase chlorination of 6-chloro-2-(trichloromethyl)pyridine represents a significant advancement in selective dichlorination. US Patent 6,794,513 details this method, where gaseous chlorine reacts with the substrate at 160–220°C under 100–220 psig pressure in the presence of a potassium-exchanged Type L zeolite catalyst. The zeolite’s uniform pore structure (7.1 Å) enhances regioselectivity by sterically favoring chlorination at the 3-position over the 5-position.

Critical parameters include:

-

Temperature : Optimal at 200°C, balancing reaction rate and catalyst stability.

-

Pressure : Elevated pressures (200 psig) increase chlorine solubility, accelerating reaction kinetics.

-

Catalyst loading : 4–10 mol% zinc chloride-doped zeolite boosts conversion to 85–92% with a 3,6-/5,6-dichloro isomer ratio of 1.2–1.5 .

Comparative data from batch reactions demonstrates the superiority of this method over traditional approaches:

| Condition | Conventional Liquid-Phase | Vapor-Phase |

|---|---|---|

| Reaction Time (hr) | 100+ | 10–12 |

| 3,6-/5,6-Isomer Ratio | 0.34–0.38 | 1.2–1.5 |

| Conversion (%) | 45–60 | 85–92 |

This method’s scalability is limited by zeolite deactivation after 500–700 hours of continuous operation, necessitating periodic regeneration with chlorine gas at 300°C .

Liquid-Phase Chlorination Using Lewis Acid Catalysts

Liquid-phase methods remain industrially relevant due to lower capital costs. US Patent 4,256,894 discloses the chlorination of 2-chloro-6-(trichloromethyl)pyridine in carbon tetrachloride at 160–180°C with 2–4 mol% FeCl₃ or AlCl₃ as catalysts. The reaction proceeds via an electrophilic aromatic substitution mechanism, where Cl⁺ generated from Cl₂-FeCl₃ complexes attacks the pyridine ring.

Key findings:

-

HCl concentration : Maintaining 5–10 wt% HCl in the reaction medium suppresses the formation of 5,6-dichloro byproducts by protonating the 5-position, rendering it less reactive .

-

Pressure effects : Operating at 15–220 psig increases the 3,6-/5,6- ratio from 0.18 to 0.53, with optimal results at 100 psig (ratio 0.55) .

A representative large-scale process yields 60–65% 3,6-dichloro isomer after 72 hours, with the following composition:

-

This compound: 58–62%

-

5,6-Dichloro-2-(trichloromethyl)pyridine: 34–38%

Multi-Step Synthesis from Nicotinic Acid

WO Patent 2014/198278 outlines a three-step synthesis starting from nicotinic acid, enabling precise control over chlorination patterns:

Step 1 : Phosphorus trichloride-mediated chlorination of nicotinic acid at 120°C yields 2-chloro-5-(trichloromethyl)pyridine (33% yield).

Step 2 : Liquid-phase chlorination at 180°C for 144 hours produces 2,3-dichloro-5-(trichloromethyl)pyridine (60% yield).

Step 3 : Ammonolysis at 80°C under 18–22 bar pressure converts the intermediate to 2-amino-3-chloro-5-(trifluoromethyl)pyridine (90% yield), which is subsequently chlorinated to the target compound .

This route’s advantage lies in avoiding isomer separation, though the extended reaction time (160+ hours) limits commercial viability.

Catalytic Chlorination with Ruthenium-Based Systems

Emerging methods employ ruthenium trichloride (RuCl₃) to enhance selectivity. Experimental data from US Patent 4,256,894 shows that 2 mol% RuCl₃ at 200°C increases the 3,6-/5,6- ratio to 0.75–0.85 by stabilizing the transition state through π-complexation with the pyridine ring. However, catalyst costs ($120–150/g) preclude large-scale adoption.

Isomer Distribution Control Strategies

Controlling the 3,6-/5,6-dichloro isomer ratio is critical for downstream applications. VulcanChem’s research identifies two effective approaches:

Analyse Chemischer Reaktionen

Fluorination Reactions

The trichloromethyl group undergoes selective fluorination to produce trifluoromethyl derivatives, a critical step in synthesizing herbicidal agents.

Key Conditions and Catalysts

| Catalyst System | Temperature (°C) | Pressure | Reaction Time | Yield | Source |

|---|---|---|---|---|---|

| HF + WCl₆ | 170–180 | 0.2 MPa | 5 hours | 92% | |

| HF + FeCl₃ | 130–175 | Atmospheric | 5–24 hours | 73% | |

| HF + SbCl₅ | 70–200 | 8.5 MPa | 30 hours | 63.2% |

Mechanistic Insights :

-

Fluorination proceeds via sequential Cl/F exchange catalyzed by Lewis acids (e.g., WCl₆, FeCl₃).

-

Higher pressures and temperatures favor complete conversion to the trifluoromethyl product .

Chlorination and Isomer Control

Controlled chlorination enables selective synthesis of dichloro isomers, critical for herbicide intermediates.

Isomer Distribution via HCl Modulation

| HCl Concentration | Major Product (Ratio) | Application |

|---|---|---|

| High | 5,6-Dichloro-2-(trichloromethyl)pyridine (10:1) | Pharmaceuticals |

| Low | 3,6-Dichloro-2-(trichloromethyl)pyridine (1:2.2) | 3,6-Dichloropicolinic acid |

Industrial Relevance :

-

This compound is a precursor to 3,6-dichloropicolinic acid, a commercial herbicide .

-

Catalyst systems (e.g., TOSOH HSZ-690 HOD zeolite) optimize selectivity in gas-phase chlorination .

Hydrolysis and Functionalization

The trichloromethyl group and chloro substituents participate in hydrolysis and substitution reactions.

Hydrolysis to Carboxylic Acids

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (aq) | 0°C, neutralization | 3,6-Dichloropicolinic acid | 85% | |

| H₂SO₄ (conc.) | Reflux, 150°C | Pyridine N-oxide derivatives | N/A |

Pathway :

Reduction Reactions

Chlorine substituents can be reduced to yield less chlorinated derivatives.

Zinc-Mediated Dechlorination

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| Zn + AcOH | Methanol | -5°C | 2,3-Dichloro-5-(chloromethyl)pyridine | 79% |

Limitations :

Substitution Reactions

Nucleophilic substitution targets chloro groups at the 3- and 6-positions.

Amine and Thiol Substitution

| Nucleophile | Conditions | Product | Notes |

|---|---|---|---|

| NH₃ | DMSO, 100°C | 3-Amino-6-chloro derivative | Limited selectivity |

| SH⁻ | Acetonitrile, RT | Thioether derivatives | Requires phase-transfer catalysts |

Challenges :

Oxidation Pathways

The trichloromethyl group resists direct oxidation, but pyridine ring oxidation is feasible.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic, 80°C | Pyridine N-oxide |

| CrO₃ | H₂SO₄, reflux | Carboxylic acid derivatives |

Side Reactions :

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

DCTP is characterized by the molecular formula , featuring two chlorine atoms at the 3 and 6 positions and a trichloromethyl group at position 2. This unique substitution pattern imparts distinct chemical properties, making it a valuable intermediate in various chemical syntheses.

Chemistry

DCTP serves as a crucial building block in the synthesis of more complex organic molecules. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, facilitating the formation of various derivatives used in further chemical research and applications.

Biology

Research indicates that DCTP exhibits potential biological activities, including:

- Antimicrobial Activity : DCTP has been shown to inhibit the growth of various microorganisms, particularly fungi. For example, studies reported complete inhibition of Candida pelliculosa at concentrations as low as 100 ppm in malt yeast agar medium.

- Insecticidal Properties : Laboratory tests have demonstrated that formulations containing DCTP can achieve high mortality rates against pests such as house flies and cockroaches, indicating its efficacy as an insecticide.

Medicine

Ongoing research explores the therapeutic applications of DCTP derivatives in drug development. Its structural characteristics may offer opportunities for designing novel pharmaceuticals targeting specific diseases, particularly those involving microbial infections.

Industry

DCTP is widely utilized in the production of agrochemicals, particularly herbicides and nitrification inhibitors. It plays a significant role in the formulation of products aimed at enhancing agricultural productivity while managing pest populations .

Antifungal Efficacy Study

A study examining chlorinated pyridine derivatives found that DCTP exhibited significant antifungal properties against Candida pelliculosa. The results indicated complete inhibition at concentrations as low as 100 ppm, highlighting its potential utility in agricultural and medical applications where fungal infections are prevalent.

Insecticidal Tests

In another study, a formulation containing 500 ppm of DCTP was tested against house flies and American cockroaches. The results showed a complete kill rate within a specified exposure time, demonstrating its effectiveness as a pest control agent.

Wirkmechanismus

The mechanism of action of 3,6-Dichloro-2-(trichloromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Key Compounds

*Estimated values based on structural analogs.

Physicochemical Properties

- Water Solubility : Both compounds are highly insoluble in water, limiting their mobility in aquatic environments .

- Thermal Stability : Nitrapyrin has a melting point of 62–63°C , while this compound’s stability is inferred from its use in high-temperature chlorination reactions (160–200°C) .

Toxicity and Environmental Impact

- Nitrapyrin : Classified as a low-toxicity compound with rapid excretion in mammals (80% urinary excretion of metabolites) .

- This compound: Limited toxicity data available, but its metabolite (3,6-DCP) is considered low-toxicity .

- Penclomedine : Exhibits dose-limiting neurotoxicity in Phase I trials, highlighting the impact of methoxy substituents on biological activity .

Commercial Viability

Biologische Aktivität

3,6-Dichloro-2-(trichloromethyl)pyridine is a halogenated pyridine derivative with significant relevance in various fields, including chemistry, biology, and medicine. Its unique structure, characterized by multiple chlorine substituents, positions it as a compound of interest for research into its biological activities and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H2Cl5N, with a molecular weight of approximately 265.3 g/mol. The compound features two chlorine atoms at the 3 and 6 positions and a trichloromethyl group at the 2 position. This arrangement influences its reactivity and interaction with biological systems.

The biological activity of this compound is primarily linked to its ability to interact with various biochemical pathways. The presence of halogen atoms can affect the compound's lipophilicity and reactivity, potentially leading to interactions with cellular targets such as enzymes or receptors.

Target Interactions

Research indicates that halogenated pyridines can interact with proteins involved in signaling pathways, potentially influencing processes such as cell proliferation and apoptosis. The specific targets and mechanisms remain an area of ongoing investigation.

Antimicrobial Properties

Studies have shown that halogenated pyridines possess antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains and fungi. This activity may be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

Cytotoxicity

Research has indicated that some derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the induction of oxidative stress or interference with DNA synthesis. For example, certain studies have reported that similar compounds can induce apoptosis in tumor cells through the activation of caspases.

Insecticidal Activity

The compound's structural characteristics suggest potential use as an insecticide. Research has highlighted the effectiveness of related compounds against agricultural pests, indicating a mode of action that disrupts neurophysiological functions in insects.

Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound is not well-documented; however, its bioavailability is expected to be influenced by its lipophilicity due to the presence of multiple chlorine atoms. The compound's metabolic pathways may involve oxidation and conjugation reactions typical for halogenated organic compounds.

Environmental Impact

As a synthetic chemical, the environmental persistence and toxicity of this compound are critical considerations. Studies on similar compounds suggest potential risks to non-target organisms in aquatic ecosystems due to bioaccumulation and toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,6-Dichloro-2-(trichloromethyl)pyridine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves halogenation of pyridine derivatives under controlled conditions. For example, polychloropyridines are synthesized via stepwise chlorination using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). Purity optimization requires precise temperature control (e.g., 80–120°C) and inert atmospheres to minimize side reactions. Post-synthesis purification via fractional crystallization or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Structural validation via XRD, as demonstrated for related polychloropyridines, ensures crystallographic purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions and electronic environments. Chlorine atoms induce deshielding in adjacent protons (e.g., δ 8.5–9.0 ppm for aromatic protons).

- Mass Spectrometry (HRMS) : Confirms molecular weight (C₆H₃Cl₄N, MW 247.88 g/mol) and isotopic patterns characteristic of multiple chlorine atoms.

- XRD : Resolves bond lengths and angles (e.g., C-Cl bonds ≈ 1.72–1.75 Å), critical for confirming regioselectivity in synthesis .

Q. How does the electronic structure of this compound influence its reactivity in substitution reactions?

- Methodological Answer : The electron-withdrawing trichloromethyl group at position 2 deactivates the pyridine ring, directing electrophilic substitution to the para position (C-4) relative to the nitrogen. Chlorine atoms at C-3 and C-6 further polarize the ring, favoring nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaOH/ethanol). Kinetic studies using HPLC can track substituent effects on reaction rates .

Advanced Research Questions

Q. What environmental fate models are appropriate for predicting the behavior of this compound in aquatic systems, considering Henry's Law constants?

- Methodological Answer : Henry's Law constants (e.g., KH ≈ 2.5 × 10⁻³ atm·m³/mol for related chloropyridines) indicate moderate volatility. Environmental models like EPI Suite™ or QSARs integrate KH with log Kow (octanol-water partition coefficient) to predict partitioning between water, air, and soil. Experimental validation via headspace gas chromatography quantifies air-water transfer rates under varying pH and temperature .

Q. How can computational chemistry methods be applied to predict the metabolic pathways of this compound in biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reactive sites for oxidative metabolism. Molecular docking simulations with cytochrome P450 enzymes (e.g., CYP3A4) identify probable hydroxylation or dechlorination pathways. In vitro assays using liver microsomes, coupled with LC-MS/MS, validate predicted metabolites .

Q. What strategies resolve contradictions in reported degradation rates of this compound across different experimental conditions?

- Methodological Answer : Discrepancies in degradation rates (e.g., hydrolysis vs. photolysis) arise from variable pH, light intensity, or catalyst presence. Controlled comparative studies using standardized OECD guidelines are essential. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.